REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH2:8][CH:7](O)[C:6]=2[CH:11]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[CH:7][C:6]=2[CH:11]=1 |f:1.2|
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Name
|
5-bromo-2,3-dihydro-1-benzothiophen-3-ol
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Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(CS2)O)C1
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
To the reaction solution was added 15.0 g of activated carbon, which
|
Type
|
FILTRATION
|
Details
|
Insoluble matter was filtered off
|
Type
|
WASH
|
Details
|
washed with 300 mL of acetone
|
Type
|
CUSTOM
|
Details
|
at 5 to 15° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=CS2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |